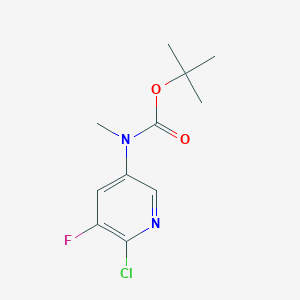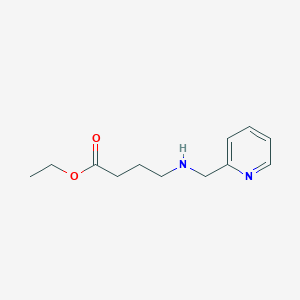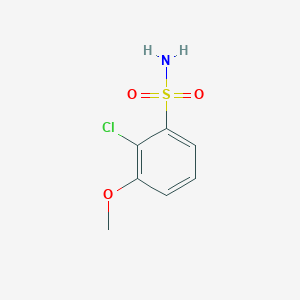
(S)-(4-Phenylmorpholin-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(4-Phenylmorpholin-2-yl)methanamine is a chemical compound with the molecular formula C11H16N2O It is a derivative of morpholine, a heterocyclic amine, and features a phenyl group attached to the morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-Phenylmorpholin-2-yl)methanamine typically involves the reaction of morpholine with benzaldehyde, followed by reductive amination. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group.
-
Step 1: Formation of Schiff Base
Reactants: Morpholine and benzaldehyde
Conditions: Solvent (e.g., ethanol), reflux
Product: Schiff base (N-benzylidene morpholine)
-
Step 2: Reductive Amination
Reactants: Schiff base and reducing agent (e.g., sodium borohydride)
Conditions: Solvent (e.g., ethanol), room temperature
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization or chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
(S)-(4-Phenylmorpholin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination in the presence of a catalyst.
Major Products
Oxidation: Formation of imine or nitrile derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
(S)-(4-Phenylmorpholin-2-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
作用機序
The mechanism of action of (S)-(4-Phenylmorpholin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic activity, depending on its binding affinity and the nature of the target. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
類似化合物との比較
Similar Compounds
(S)-4-Phenylmorpholine: Lacks the methanamine group but shares the morpholine and phenyl structure.
(S)-4-Benzylmorpholine: Contains a benzyl group instead of a phenyl group.
(S)-4-Phenylpiperidine: Features a piperidine ring instead of a morpholine ring.
Uniqueness
(S)-(4-Phenylmorpholin-2-yl)methanamine is unique due to the presence of both the morpholine ring and the phenyl group, which confer specific chemical and biological properties
特性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
[(2S)-4-phenylmorpholin-2-yl]methanamine |
InChI |
InChI=1S/C11H16N2O/c12-8-11-9-13(6-7-14-11)10-4-2-1-3-5-10/h1-5,11H,6-9,12H2/t11-/m0/s1 |
InChIキー |
YAKKATWFMLCGMI-NSHDSACASA-N |
異性体SMILES |
C1CO[C@H](CN1C2=CC=CC=C2)CN |
正規SMILES |
C1COC(CN1C2=CC=CC=C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-{[(Benzyloxy)carbonyl]amino}-3-(2,3-dichlorophenyl)propanoic acid](/img/structure/B15307207.png)







